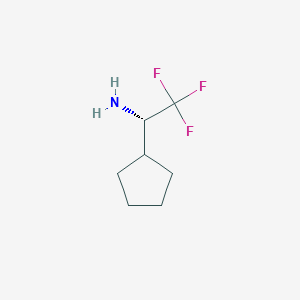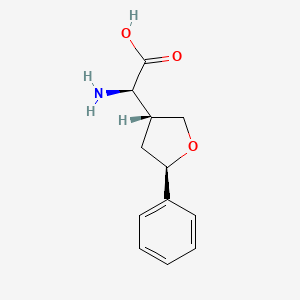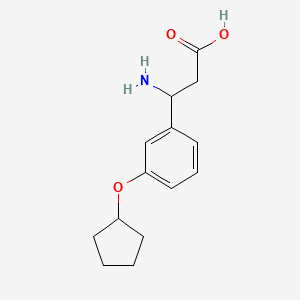![molecular formula C14H9BrS B13051310 3-Bromo-2-phenylbenzo[b]thiophene](/img/structure/B13051310.png)
3-Bromo-2-phenylbenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-phenylbenzo[b]thiophene is a heterocyclic compound that belongs to the class of benzothiophenes. It is characterized by a fused ring system containing both benzene and thiophene rings, with a bromine atom and a phenyl group attached to the thiophene ring.
Synthetic Routes and Reaction Conditions:
Aryne Reaction with Alkynyl Sulfides: One of the methods to synthesize this compound involves the reaction of aryne intermediates with alkynyl sulfides.
Microwave-Assisted Synthesis: Another approach involves the microwave-assisted synthesis of benzo[b]thiophene scaffolds.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applicable.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Electrophilic Cyclization Reactions: This compound can also participate in electrophilic cyclization reactions, leading to the formation of various benzothiophene derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Transition metal catalysts, such as palladium and rhodium, are often employed in cyclization reactions.
Major Products:
Substituted Benzothiophenes: Depending on the nucleophile used, various substituted benzothiophenes can be synthesized.
Scientific Research Applications
3-Bromo-2-phenylbenzo[b]thiophene has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new drugs.
Materials Science: Benzothiophenes are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-phenylbenzo[b]thiophene involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and phenyl group contribute to its binding affinity and specificity. The compound can modulate various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
2-Bromobenzo[b]thiophene: Similar in structure but lacks the phenyl group, which may affect its biological activity and applications.
3-Aminobenzo[b]thiophene:
Uniqueness: 3-Bromo-2-phenylbenzo[b]thiophene is unique due to the presence of both a bromine atom and a phenyl group, which enhance its reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H9BrS |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
3-bromo-2-phenyl-1-benzothiophene |
InChI |
InChI=1S/C14H9BrS/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H |
InChI Key |
CRRPYQBETAPMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


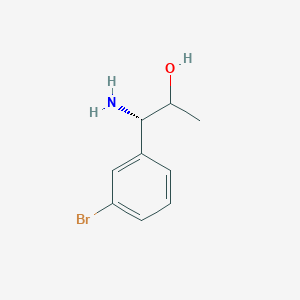
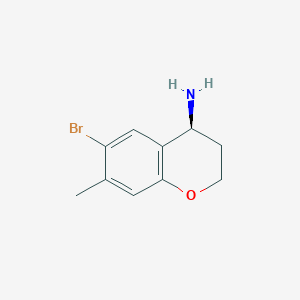
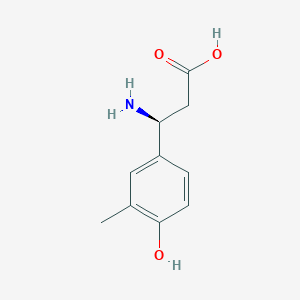
![Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13051263.png)
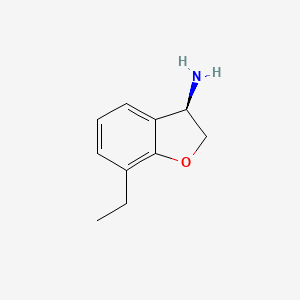

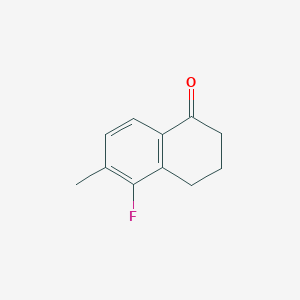

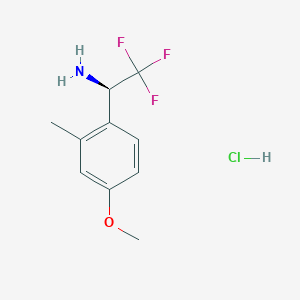
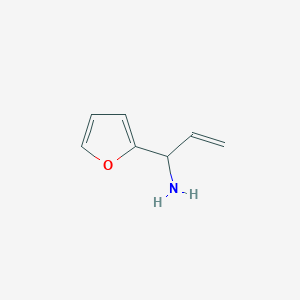
![(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B13051289.png)
